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2-Methylthio-5-pyridinemethanamine
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Overview
Description
2-Methylthio-5-pyridinemethanamine is an organic compound with a pyridine ring substituted with a methylthio group at the 2-position and a methanamine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthio-5-pyridinemethanamine typically involves the introduction of the methylthio group and the methanamine group onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with sodium methanethiolate to introduce the methylthio group, followed by the reaction with formaldehyde and ammonia to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methylthio-5-pyridinemethanamine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Methylthio-5-pyridinemethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylthio-5-pyridinemethanamine involves its interaction with specific molecular targets. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, while the methanamine group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinemethanamine: Lacks the methylthio group, resulting in different chemical properties and reactivity.
2-Methylthio-5-phenylpyridine: Contains a phenyl group instead of a methanamine group, leading to different applications and biological activities.
Uniqueness
2-Methylthio-5-pyridinemethanamine is unique due to the presence of both the methylthio and methanamine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H10N2S |
---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H10N2S/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3 |
InChI Key |
YLMKNWYQSBAOAM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=C1)CN |
Origin of Product |
United States |
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